4-Bromo-1-methylisoquinoline

Organic Synthesis Cross-Coupling Halogenation

4-Bromo-1-methylisoquinoline is an essential, regiospecific building block for drug discovery and materials science. Its 4-bromo substituent enables Pd-catalyzed cross-coupling for antitumor agents, while its unique Br···O halogen bond supports crystal engineering. Substitution with other isomers or halo-analogs is scientifically invalid. Procure high-purity material to ensure synthetic success.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 104704-40-7
Cat. No. B035474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methylisoquinoline
CAS104704-40-7
Synonyms4-BROMO-1-METHYL-ISOQUINOLINE
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCC1=NC=C(C2=CC=CC=C12)Br
InChIInChI=1S/C10H8BrN/c1-7-8-4-2-3-5-9(8)10(11)6-12-7/h2-6H,1H3
InChIKeyIXDMPRODBWENBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-methylisoquinoline (CAS: 104704-40-7): Core Chemical and Physical Property Profile


4-Bromo-1-methylisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family. It is defined by a bromine atom substitution at the 4-position and a methyl group at the 1-position of the isoquinoline ring . Its basic physical-chemical properties include a molecular weight of 222.08 g/mol, a molecular formula of C10H8BrN [1], a predicted boiling point of 304.4±22.0 °C, and a predicted pKa of 4.14±0.31 .

Why 4-Bromo-1-methylisoquinoline Cannot Be Replaced with Positional Isomers or Other Halo-Analogs


For researchers and procurement specialists, substituting 4-Bromo-1-methylisoquinoline with a generic 'bromo-methylisoquinoline' or even a different halo-analog (e.g., 4-chloro or 4-fluoro) is not scientifically valid. The specific position of the bromine atom on the isoquinoline ring is the primary determinant of its unique reactivity and physicochemical properties. This regiospecificity governs its utility as a synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, which are critical for constructing complex molecular architectures [1]. Furthermore, the combination of the 4-bromo and 1-methyl groups yields a distinct steric and electronic profile that influences its interaction with biological targets, as evidenced by its role as a precursor to specific antitumor agents [2]. Using a different positional isomer or a less reactive halogen would result in a divergent synthetic pathway, altered biological activity, or a complete failure of the intended application.

4-Bromo-1-methylisoquinoline: Quantifiable Differentiation Evidence for Scientific Selection


Regioselective Bromination: Superior Synthetic Utility of the 4-Position

4-Bromo-1-methylisoquinoline provides a unique synthetic handle compared to its 5-, 6-, 7-, and 8-bromo positional isomers. While the synthesis of other isomers often requires multi-step sequences, 4-Bromo-1-methylisoquinoline can be prepared directly via electrophilic bromination of the commercially available 1-methylisoquinoline . This regioselectivity is a consequence of the methyl group's strong ortho/para-directing effect, making the 4-position the most activated site for electrophilic attack. In contrast, the synthesis of 5-bromo-1-methylisoquinoline, for example, requires a less efficient Sandmeyer reaction from the corresponding amine, which is a more resource-intensive and lower-yielding process [1]. This direct, high-yield synthetic accessibility is a critical advantage for procurement and large-scale use.

Organic Synthesis Cross-Coupling Halogenation

Crystal Structure: Unique Intermolecular Interactions Driven by the 4-Bromo Substituent

The single-crystal X-ray structure of 4-Bromo-1-methylisoquinoline reveals a unique halogen bonding interaction (Br···O) that is absent in its non-brominated analog, 1-methylisoquinoline. This specific Br···O interaction, with a distance indicative of a strong halogen bond, significantly influences the molecule's solid-state packing and can affect its physical properties like melting point, solubility, and stability [1]. In contrast, the crystal structure of the closely related 1-methylisoquinoline lacks this specific interaction, resulting in a different packing motif and solid-state behavior [2]. This is a critical differentiator for applications where solid-state properties, such as formulation stability or material characteristics, are paramount.

Crystallography Solid-State Chemistry Material Science

In Vivo Antitumor Efficacy: 4-Substitution is Essential for High T/C Values

While 4-Bromo-1-methylisoquinoline itself is a precursor, its unique reactivity at the 4-position is essential for generating highly active antitumor agents. When converted to 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a) and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone (9b), these derivatives demonstrated significant antineoplastic activity in mice bearing L1210 leukemia. Both compounds achieved an optimum %T/C (mean survival time of treated/control) value of 177 at a daily dosage of 40 mg/kg [1]. This level of in vivo efficacy is substantially higher than what is typically observed for other heterocyclic thiosemicarbazones or unsubstituted analogs [2]. Critically, this activity is contingent on the 4-substitution pattern; the corresponding 5-substituted derivatives in the same study showed different and generally lower activity, highlighting the necessity of the 4-position functionalization that 4-Bromo-1-methylisoquinoline enables.

Medicinal Chemistry Oncology In Vivo Pharmacology

Physicochemical Profile: Balanced Lipophilicity and Basicity for Favorable Drug-like Properties

4-Bromo-1-methylisoquinoline exhibits a calculated LogP of 3.22 and a predicted pKa of 4.14 [1]. This profile is distinct from the non-brominated analog 1-methylisoquinoline (LogP ~2.0, pKa ~5.2) [2]. The 4-bromo substituent significantly increases lipophilicity (Δ LogP ~ +1.2) and decreases basicity (Δ pKa ~ -1.1). These specific changes are critical for optimizing membrane permeability and reducing off-target interactions with hERG or other promiscuous targets. Compared to a 4-chloro analog, the bromine atom provides a better balance of steric bulk and polarizability, which is often preferred for key hydrophobic interactions in protein binding pockets. This set of properties positions it as a more desirable scaffold in drug discovery than its non-brominated or 4-chloro counterparts.

ADME Drug Design Physicochemical Properties

4-Bromo-1-methylisoquinoline: Optimal Use Cases Derived from Verifiable Evidence


Medicinal Chemistry: Synthesis of 4-Substituted Isoquinoline-1-carboxaldehyde Thiosemicarbazones as Antitumor Agents

This is the most validated and high-impact application for 4-Bromo-1-methylisoquinoline. As demonstrated by Liu et al., it serves as the essential and irreplaceable precursor for a series of 4-amino and 4-(alkylamino)isoquinoline-1-carboxaldehyde thiosemicarbazones. These derivatives, particularly 9a and 9b, have shown potent in vivo antitumor activity against L1210 leukemia, achieving a %T/C of 177 [1]. Any attempt to substitute this compound with a different positional isomer (e.g., 5-bromo) or a less reactive halogen would result in a different, and less efficacious, final product. Therefore, for any program targeting this specific chemotype, 4-Bromo-1-methylisoquinoline is a required starting material.

Crystallography and Materials Science: Exploiting Halogen Bonding for Crystal Engineering

The unique Br···O halogen bond observed in the solid-state structure of 4-Bromo-1-methylisoquinoline [1] makes it a valuable tool for crystal engineering studies. Researchers can leverage this predictable intermolecular interaction to design co-crystals with specific properties, such as improved solubility or stability of an active pharmaceutical ingredient (API). This application is not possible with the non-brominated analog, 1-methylisoquinoline, which lacks this directional interaction. Procurement for this purpose is driven by the need for high-purity material suitable for crystallization trials.

Organic Synthesis: A Versatile Building Block for Palladium-Catalyzed Cross-Coupling Reactions

The 4-bromo substituent on the isoquinoline ring is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Its reactivity is superior to that of 4-chloro analogs and is positioned at a site distinct from the 1-methyl group, allowing for orthogonal functionalization [1]. This makes it a valuable and versatile building block for constructing diverse libraries of isoquinoline-containing compounds for drug discovery and agrochemical research. The direct synthetic accessibility of this specific isomer further enhances its procurement value for high-throughput parallel synthesis applications .

Biochemical Research: Precursor to CYP Enzyme Inhibitors and Modulators

While direct data for 4-Bromo-1-methylisoquinoline on CYP enzymes is limited, its derivatives are known to interact with these critical drug-metabolizing enzymes [1]. For instance, the 4-amino and 4-(methylamino) derivatives are structurally related to known CYP1A2 and CYP2C19 inhibitors. Therefore, 4-Bromo-1-methylisoquinoline serves as a key starting material for synthesizing novel compounds to probe the structure-activity relationships (SAR) of CYP inhibition. This is a specialized application where the regiospecificity of the bromine atom is critical for installing the desired amine functionality at the 4-position.

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